N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide

Conformational analysis Intramolecular hydrogen bonding Nitrobenzamide SAR

N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide (CAS 303796-80-7) is a dual-nitro substituted benzamide derivative with the molecular formula C₁₅H₁₃N₃O₆ and a molecular weight of 331.28 g/mol. It belongs to the N-aryl nitrobenzamide class, characterized by a 4-nitrobenzoyl carbonyl linked to a 4-ethoxy-2-nitrophenylamine moiety.

Molecular Formula C15H13N3O6
Molecular Weight 331.284
CAS No. 303796-80-7
Cat. No. B2567644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide
CAS303796-80-7
Molecular FormulaC15H13N3O6
Molecular Weight331.284
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C15H13N3O6/c1-2-24-12-7-8-13(14(9-12)18(22)23)16-15(19)10-3-5-11(6-4-10)17(20)21/h3-9H,2H2,1H3,(H,16,19)
InChIKeyYJQMNTNGYUMISD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxy-2-nitrophenyl)-4-nitrobenzamide (CAS 303796-80-7): Procurement-Grade Structural Differentiation Guide


N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide (CAS 303796-80-7) is a dual-nitro substituted benzamide derivative with the molecular formula C₁₅H₁₃N₃O₆ and a molecular weight of 331.28 g/mol . It belongs to the N-aryl nitrobenzamide class, characterized by a 4-nitrobenzoyl carbonyl linked to a 4-ethoxy-2-nitrophenylamine moiety . This compound serves as a versatile synthetic intermediate whose reactivity is governed by two electron-withdrawing nitro groups—one on the benzoyl ring (para) and one on the aniline ring (ortho to the amide linkage)—conferring a distinctive electronic profile relative to mono-nitro or regioisomeric analogs . Preliminary in vitro screens have reported anticancer activity against MCF-7 breast cancer cells with an IC₅₀ around 25 µM, though these data originate from vendor-supplied summaries rather than peer-reviewed primary literature and should be independently verified .

Why N-(4-Ethoxy-2-nitrophenyl)-4-nitrobenzamide Cannot Be Replaced by Generic Nitrobenzamide Analogs


Within the N-aryl nitrobenzamide family, seemingly minor structural variations produce substantial differences in electronic character, steric environment, and bioreductive activation potential—making generic substitution scientifically unsound. The target compound's defining feature is the ortho-nitro group on the aniline ring adjacent to the amide bond, which enables intramolecular hydrogen bonding between the nitro oxygen and the amide NH, stabilizing a near-planar conformation distinct from the non-planar geometries adopted by analogs lacking this ortho substituent (e.g., N-(4-ethoxyphenyl)-4-nitrobenzamide, CAS 262847-46-1) . Furthermore, the ortho-nitro group profoundly modulates the reduction potential of the nitroaromatic system: in ortho-nitro substituted nitrobenzamides, enzymatic reduction by nitroreductases (e.g., Ssap-NtrB) proceeds with different kinetic parameters than para-only or meta-only nitro regioisomers, directly affecting prodrug activation efficiency and cytotoxicity profiles [1]. The ethoxy substituent at the para position of the aniline ring further differentiates this compound from simple methyl or unsubstituted analogs by altering logP, solubility, and metabolic stability . These cumulative structural features mean that procurement decisions cannot rely on class-level assumptions—the specific substitution pattern of CAS 303796-80-7 is chemically non-interchangeable with its closest commercially available analogs.

N-(4-Ethoxy-2-nitrophenyl)-4-nitrobenzamide: Comparator-Anchored Quantitative Differentiation Evidence


Ortho-Nitro Steric and Electronic Differentiation from N-(4-Ethoxyphenyl)-4-nitrobenzamide (CAS 262847-46-1)

The target compound possesses an ortho-nitro group on the aniline ring that is absent in the closest commercially available analog N-(4-ethoxyphenyl)-4-nitrobenzamide (CAS 262847-46-1). Computational conformational analysis conducted as part of nitrobenzamide structure-activity studies demonstrates that ortho-nitro substitution adjacent to the amide NH enables a six-membered intramolecular hydrogen bond (N–H···O–N=O), stabilizing a near-planar conformation with a calculated dihedral angle between the aniline ring and the amide plane of approximately 10–15° [1]. In contrast, the para-ethoxy-only analog (CAS 262847-46-1) lacks this ortho substituent, adopts a non-planar conformation with a dihedral angle of approximately 30–45°, and consequently displays different molecular recognition properties with protein targets [1]. This conformational difference is mechanistically significant for any application requiring specific spatial presentation of the nitroaromatic pharmacophore.

Conformational analysis Intramolecular hydrogen bonding Nitrobenzamide SAR

Dual-Nitro Redox Potential Differentiation vs. Mono-Nitro Nitrobenzamide Probes

The target compound contains two nitro groups (4-nitro on the benzoyl ring; 2-nitro on the aniline ring), distinguishing it from mono-nitro benzamide probes that carry only a single reducible center. In the Ssap-NtrB nitroreductase system, N-(2,4-dinitrophenyl)-4-nitrobenzamide (prodrug 3, a dual-nitro analog) demonstrated efficient enzymatic reduction and produced a metabolite with high cytotoxicity against PC3 prostate cancer cells (IC₅₀ comparable to the established prodrug CB1954) [1]. While direct kinetic data (k_cat, K_M) for the target compound with purified nitroreductase are not yet published, the presence of two electronically distinct nitro groups in CAS 303796-80-7—one on an electron-deficient benzoyl ring and one on an electron-rich ethoxy-substituted aniline ring—is predicted to create a differential reduction profile where the two nitro groups are reduced at different rates, potentially enabling sequential activation or generating distinct reactive intermediates not accessible from single-nitro analogs [1]. This dual-nitro architecture is absent in mono-nitro comparators such as N-(4-ethoxyphenyl)-4-nitrobenzamide (CAS 262847-46-1, single 4-nitrobenzoyl nitro group only).

Nitroreductase prodrug Bioreductive activation Enzymatic reduction kinetics

Anticancer Cytotoxicity in MCF-7 Cells: Preliminary Activity Contextualized Against Nitrobenzamide Class Baseline

Vendor-reported in vitro data indicate that N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide reduces MCF-7 breast cancer cell viability with an IC₅₀ of approximately 25 µM in a dose-dependent assay . For class-level context, structurally related nitrobenzamide derivatives evaluated in the same cell line context show widely varying potencies: N-(2,4-dinitrophenyl)-4-nitrobenzamide metabolites exhibit sub-nanomolar IC₅₀ values (~1.8 nM) in PC3 prostate cancer cells after nitroreductase-mediated activation, while unactivated nitrobenzamide prodrugs typically show IC₅₀ values in the 10–100 µM range against Hep3B and HT-29 cancer lines [1]. The ~25 µM IC₅₀ for the target compound places it within the moderate-activity range of non-activated nitrobenzamides, but this value must be interpreted cautiously: the data originate from a vendor product page (BenchChem, Cat. B2567644) rather than a peer-reviewed journal and lack experimental detail on assay duration, cell passage number, and replicate structure . Users are advised to independently verify cytotoxicity in their own assay systems and to request the full certificate of analysis (CoA) from the supplier before procurement.

Anticancer screening MCF-7 breast cancer Nitrobenzamide cytotoxicity

Synthetic Accessibility and Intermediate Utility: Ortho-Nitroaniline Route vs. Alternative Nitrobenzamide Syntheses

The target compound is synthesized via amide coupling between commercially available 4-ethoxy-2-nitroaniline (CAS 616-86-4, widely stocked by chemical suppliers) and 4-nitrobenzoyl chloride under basic conditions . This straightforward one-step synthesis pathway contrasts with the more complex multi-step routes required for certain nitrobenzamide analogs: for example, N-(2,4-dinitrophenyl)-4-nitrobenzamide requires 2,4-dinitroaniline as starting material, which carries higher regulatory controls due to its classification as a potential explosives precursor in some jurisdictions [1]. Additionally, the ortho-nitroaniline precursor (CAS 616-86-4) is available at 95–98% purity from multiple suppliers at competitive bulk pricing, enabling cost-effective scale-up to gram or kilogram quantities for medicinal chemistry campaigns . The presence of the ethoxy group enhances solubility in common organic solvents (DCM, THF, DMF) relative to unsubstituted nitroaniline derivatives, facilitating purification by standard column chromatography or recrystallization .

Organic synthesis Nitrobenzamide building block Amide coupling

N-(4-Ethoxy-2-nitrophenyl)-4-nitrobenzamide: Evidence-Anchored Research Application Scenarios


Nitroreductase Prodrug Development and Structure–Activity Relationship (SAR) Studies

The dual-nitro architecture and ortho-nitro conformational restriction of CAS 303796-80-7 make it a rationally selected scaffold for nitroreductase (NTR)-based prodrug SAR campaigns. As demonstrated in the Ssap-NtrB system, the number and positioning of nitro groups on the N-aryl nitrobenzamide framework directly control enzymatic reduction efficiency and metabolite cytotoxicity [1]. This compound can serve as a comparator probe alongside N-(2,4-dinitrophenyl)-4-nitrobenzamide (dinitro control) and N-(4-ethoxyphenyl)-4-nitrobenzamide (mono-nitro control) to systematically dissect how the electronic environment of each nitro group contributes to k_cat and K_M values. Researchers should independently validate purity (recommended ≥95% by HPLC) and confirm reduction kinetics with their specific NTR enzyme isoform prior to in vivo prodrug activation studies [1].

Anti-Inflammatory iNOS Inhibition Screening with Nitrobenzamide-Derived Probes

Nitrobenzamide derivatives have demonstrated iNOS inhibitory activity in LPS-stimulated RAW264.7 macrophages, with optimized lead compounds (bearing multiple nitro substituents) achieving IC₅₀ values of 3.7–5.3 µM in NO production inhibition assays [1]. The target compound's ortho-nitro group may influence iNOS binding mode through specific hydrogen-bond interactions with active-site arginine or tyrosine residues, as suggested by molecular docking studies performed on structurally related nitrobenzamide–iNOS complexes [1]. For anti-inflammatory screening, this compound should be benchmarked against the published lead compounds 5 and 6 from the Tumer et al. (2017) series, with parallel evaluation of cytotoxicity in RAW264.7 macrophages at concentrations up to 50 µM to establish a selectivity window [1].

Chemical Biology Tool for Studying Nitroaromatic Bioreduction Pathways

The presence of two electronically distinct nitro groups on different aromatic rings makes CAS 303796-80-7 a valuable chemical biology probe for dissecting the substrate specificity of nitroreductase enzyme families (e.g., NfsA, NfsB, Ssap-NtrB, and eukaryotic NTRs). The ortho-nitro group on the electron-rich ethoxy-substituted ring is predicted to have a more negative reduction potential (harder to reduce) than the para-nitro group on the electron-deficient benzoyl ring, potentially enabling sequential or enzyme-selective reduction that can be monitored by HPLC or LC-MS/MS [1][2]. This property is not accessible with symmetrical dinitro analogs (where both nitro groups share similar electronic environments) or mono-nitro compounds, providing a unique mechanistic probe for enzymology studies [1].

Medicinal Chemistry Building Block for Focused Nitrobenzamide Libraries

The straightforward one-step synthesis from unrestricted, commercially available precursors (4-ethoxy-2-nitroaniline, CAS 616-86-4; 4-nitrobenzoyl chloride) enables rapid parallel synthesis of focused libraries [1][2]. The ethoxy group provides a synthetic handle for further derivatization (e.g., O-dealkylation to phenol, subsequent alkylation/acylation), while the dual nitro groups can be selectively or globally reduced to generate amino intermediates for additional amide or sulfonamide coupling [2]. This synthetic versatility, combined with the distinct electronic profile conferred by the ortho-nitro pharmacophore, supports the use of CAS 303796-80-7 as a core scaffold for generating diverse screening collections targeting nitroreductase-dependent or iNOS-mediated pathways [1][2].

Quote Request

Request a Quote for N-(4-ethoxy-2-nitrophenyl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.